Rosiglitazone-d3
Overview
Description
Rosiglitazone, a thiazolidinedione, is known for its role in improving insulin sensitivity. It functions through the activation of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a crucial role in metabolic regulation.
Synthesis Analysis
The synthesis of Rosiglitazone involves a multi-step chemical process starting from 2-Chloropyridine and 2-(Methylamino) ethanol through Williamson reaction, condensation reaction, and hydrogenation reaction, leading to high yields under mild reaction conditions (Qin, 2003).
Molecular Structure Analysis
Rosiglitazone's effectiveness as an anti-diabetic drug is partly attributed to its molecular structure, enabling it to act as a potent agonist of the PPAR-γ receptor. Its structure facilitates the activation of this receptor, which is central to its mechanism of action in reducing insulin resistance.
Chemical Reactions and Properties
Rosiglitazone acts through a PPAR-γ–independent mechanism to inhibit acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, demonstrating its multifaceted actions beyond the PPAR-γ pathway (Askari et al., 2007).
Physical Properties Analysis
Investigations into the effects of solvents on Rosiglitazone reveal insights into its physical properties, including solubility and stability, which are crucial for its pharmacokinetic profile and therapeutic efficacy (Ismail et al., 2019).
Scientific Research Applications
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Cardiovascular Risk Analysis
- Field : Medical Research
- Application : Rosiglitazone is used in the systematic review and meta-analysis of its effects on cardiovascular risk and mortality .
- Methods : The research involves the use of individual patient level data (IPD) and summary level data from various sources. The study examines a composite outcome of acute myocardial infarction, heart failure, cardiovascular related death, and non-cardiovascular related death .
- Results : The study aims to clarify uncertainties about the cardiovascular risk of rosiglitazone and determine whether different analytical approaches are likely to alter the conclusions of adverse event meta-analyses .
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Diabetes Treatment
- Field : Endocrinology
- Application : Rosiglitazone is used in the treatment of type 2 diabetes .
- Methods : The study involves the addition of a maximal dose of rosiglitazone to patients in whom maximal doses of metformin and a sulfonylurea agent failed to achieve the American Diabetes Association’s A1C goal level of <7% .
- Results : The addition of a maximal dose of rosiglitazone lowers the A1C value from 9.3 to 7.5% after 4 months .
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Ferroptosis Inhibition
- Field : Biochemistry
- Application : Rosiglitazone is used as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), which is involved in the process of ferroptosis .
- Methods : Rosiglitazone is used at a concentration of 0.0125 mg/ml in the drinking water in a Gpx4 knockout mouse model of ferroptosis .
- Results : Rosiglitazone increases survival in the mouse model of ferroptosis .
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Osteoblast Differentiation
- Field : Cell Biology
- Application : Rosiglitazone is used to accelerate osteoblast differentiation from human mesenchymal stem cells (hMSC) .
- Methods : The study involves the use of rosiglitazone in the differentiation process of hMSC into osteoblasts .
- Results : The study shows that rosiglitazone accelerates osteoblast differentiation at the expense of increased oxidative stress and cell death .
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Insulin Sensitization
- Field : Endocrinology
- Application : Rosiglitazone works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .
- Methods : It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .
- Results : Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks .
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Anti-Inflammatory and Anti-Cancer Capabilities
- Field : Oncology and Immunology
- Application : Studies have shown that rosiglitazone has not only hypoglycemic effect but also anti-inflammatory and anti-cancer capabilities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Insulin Sensitization
- Field : Endocrinology
- Application : Rosiglitazone works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin .
- Methods : It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .
- Results : Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks .
-
Anti-Inflammatory and Anti-Cancer Capabilities
- Field : Oncology and Immunology
- Application : Studies have shown that rosiglitazone has not only hypoglycemic effect but also anti-inflammatory and anti-cancer capabilities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
properties
IUPAC Name |
5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone-d3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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